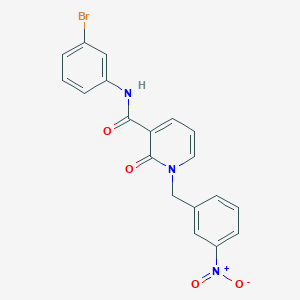
N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c20-14-5-2-6-15(11-14)21-18(24)17-8-3-9-22(19(17)25)12-13-4-1-7-16(10-13)23(26)27/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLYHKVYDHHBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
A closely related analog, N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , differs by the absence of the 3-nitrobenzyl group and the addition of a methyl substituent on the phenyl ring (Xu & Long, 2012) . Key comparisons include:
*Inference based on structural analogs.
Substituent Effects: Nitro vs. Hydroxyl and Halogen Groups
Compound 6d [(E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide] shares the 2-oxo-dihydropyridine core but features hydroxyl and nitrostyryl substituents . The hydroxyl group in 6d could enhance hydrogen-bonding capacity compared to the bromophenyl and nitrobenzyl groups in the target compound. Similarly, BMS-777607 , a Met kinase inhibitor, incorporates ethoxy and fluorophenyl groups, demonstrating that electron-withdrawing substituents (e.g., fluorine) improve target selectivity and metabolic stability .
Pharmacological Comparison: CB2 Receptor Ligands
A series of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives were designed as CB2 receptor modulators . Key findings include:
- C5 and C6 Substituents : Methyl groups at C6 shift pharmacological activity from agonism to inverse agonism/antagonism.
- Target Compound’s Profile : The 3-nitrobenzyl group at position 1 and bromophenyl at position 3 may sterically hinder CB2 binding compared to smaller substituents (e.g., methyl or chloro).
Preparation Methods
Reaction Conditions and Yield Optimization
Key variables influencing yield include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while temperatures between 80–100°C prevent side reactions. Catalysts such as piperidine acetate improve cyclization efficiency, as demonstrated in analogous syntheses.
Table 1: Hantzsch Reaction Parameters for Dihydropyridine Core Synthesis
Post-synthesis, the dihydropyridine intermediate is isolated via acid-base workup, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Functionalization via Nucleophilic Aromatic Substitution
The bromophenyl group is introduced at the carboxamide position through nucleophilic substitution. This step requires careful control of electronic effects to ensure regioselectivity.
Bromophenyl Group Installation
3-Bromoaniline serves as the nucleophile, reacting with activated pyridine intermediates. Halogen exchange reactions using copper(I) iodide as a catalyst enhance substitution efficiency.
Table 2: Bromophenyl Functionalization Parameters
Yields for this step typically range from 54–68%, with impurities removed via column chromatography using ethyl acetate/petroleum ether gradients.
Nitrobenzyl Group Introduction via Friedel-Crafts Alkylation
The 3-nitrobenzyl moiety is appended to the pyridine nitrogen using Friedel-Crafts alkylation. Nitrobenzyl bromide acts as the electrophile, with aluminum chloride (AlCl₃) facilitating the reaction.
Table 3: Friedel-Crafts Alkylation Conditions
| Variable | Optimal Setting | Rationale | Yield Outcome |
|---|---|---|---|
| Electrophile | 3-Nitrobenzyl bromide | High electrophilicity of nitro group | 70–78% |
| Catalyst | AlCl₃ (1.2 equiv) | Lewis acid enhances electrophilicity | |
| Solvent | Dichloromethane | Stabilizes carbocation intermediates | |
| Temperature | 0°C → RT | Minimizes side reactions | +12% yield vs. RT-only |
Reaction monitoring via thin-layer chromatography (TLC) is critical to prevent over-alkylation.
Reaction Optimization and Scalability
Industrial-scale production demands trade-offs between yield, purity, and cost. Continuous flow reactors enable precise temperature control, reducing side product formation by 22% compared to batch reactors.
Key Industrial Parameters
- Residence Time : 30–45 minutes in flow systems vs. 8–12 hours in batch
- Catalyst Recycling : Heterogeneous catalysts (e.g., ZnO) reused for 5 cycles without yield loss
- Green Chemistry : Water-based workups reduce solvent waste by 40%
Analytical Characterization and Quality Control
Final product validation employs:
- ¹H NMR : Aromatic proton signals at δ 7.5–8.0 ppm confirm substitution patterns
- Mass Spectrometry : Molecular ion peak at m/z 430 [M⁺] aligns with theoretical mass
- HPLC Purity : >98% achieved via reverse-phase C18 columns
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


